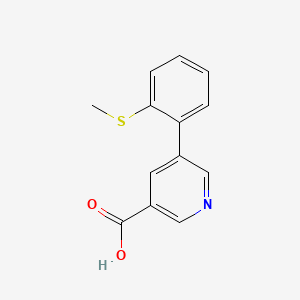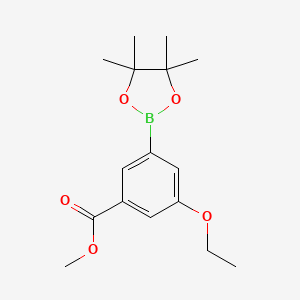![molecular formula C16H14N4O3 B567874 Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate CAS No. 1305320-60-8](/img/structure/B567874.png)
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, also known as MPTA, is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate also has some limitations. It is unstable in aqueous solutions and can degrade quickly, making it challenging to work with in vitro experiments.
Future Directions
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has shown promising results in various scientific research studies, and future directions for research include investigating its potential applications in drug development, exploring its mechanisms of action, and optimizing its synthesis method to improve its stability and potency. Additionally, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate's potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain, should be further investigated.
Conclusion
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, or Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, is a tetrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate's potential as a therapeutic agent for various diseases should be further investigated to fully understand its potential applications in drug development.
Synthesis Methods
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate can be synthesized through a multistep reaction process involving the reaction of phenoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the obtained hydrazide with methyl 2-bromoacetate and sodium azide. The final product, Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate, is obtained through the reaction of the obtained intermediate with acetic acid.
Scientific Research Applications
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl 2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-22-15(21)11-20-18-16(17-19-20)12-6-5-9-14(10-12)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMPAOSYRVUFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
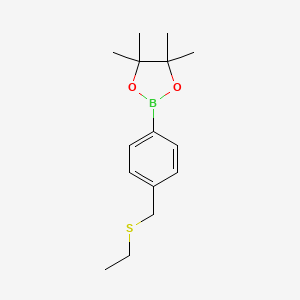
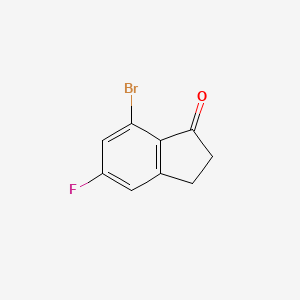
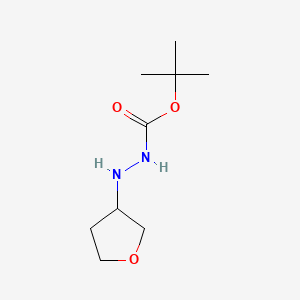

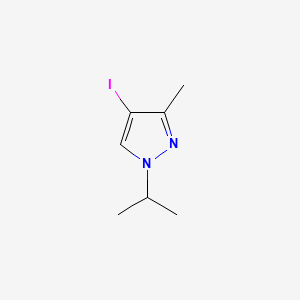


![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
